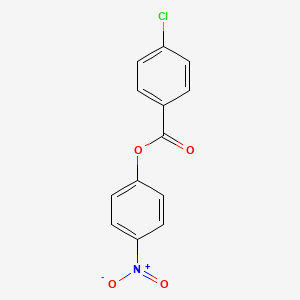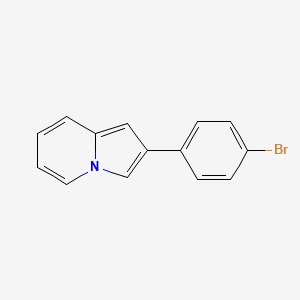
cis-1-Propene-1-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Propene-1-boronic acid: is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of this compound can yield alkanes or other reduced products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: H2O2, NaBO3
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, aryl halides
Major Products:
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted alkenes and alkanes
Aplicaciones Científicas De Investigación
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cis-1-Propene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds . The compound’s reactivity is largely due to the presence of the boronic acid group, which can undergo various transformations under mild conditions .
Comparación Con Compuestos Similares
trans-1-Propene-1-boronic acid: This isomer differs in the spatial arrangement of the boronic acid group, leading to different reactivity and applications.
Vinylboronic acid: Another related compound used in similar coupling reactions but with different steric and electronic properties.
Phenylboronic acid: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Uniqueness: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain organic compounds where the spatial arrangement of atoms is crucial .
Propiedades
Fórmula molecular |
C3H7BO2 |
|---|---|
Peso molecular |
85.90 g/mol |
Nombre IUPAC |
prop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3 |
Clave InChI |
CBMCZKMIOZYAHS-UHFFFAOYSA-N |
SMILES canónico |
B(C=CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8814215.png)



![6-Methoxy-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B8814258.png)



![methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8814290.png)
